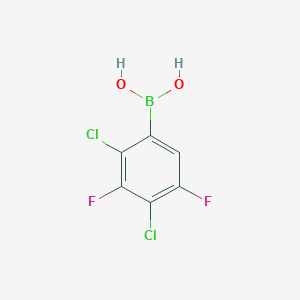

2,4-二氯-3,5-二氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C6H3BCl2F2O2 . It has a molecular weight of 226.8 and is used as a reagent in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3,5-difluorophenylboronic acid consists of a phenyl ring substituted with two chlorine atoms, two fluorine atoms, and a boronic acid group . The InChI code for this compound is 1S/C6H3BCl2F2O2/c8-4-2(7)1-3(10)5(9)6(4)11/h1,12-13H .Chemical Reactions Analysis

Boronic acids, including 2,4-Dichloro-3,5-difluorophenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .科学研究应用

1. 分析和环境研究

2,4-二氯-3,5-二氟苯硼酸在环境毒理学领域得到研究,特别是与其除草剂特性相关的研究。研究重点在于了解其毒性、诱变性以及潜在的环境影响。值得注意的发现包括其在农业和城市活动中广泛使用于害虫控制,以及未来需要对分子生物学方面进行研究,特别是与人类或其他脊椎动物暴露相关的基因表达以及杀虫剂降解研究 (Zuanazzi, Ghisi, & Oliveira, 2020)。

2. 化学和物理性质

人们对了解3,5-二氟苯硼酸等化合物的化学和物理性质非常感兴趣。研究涉及光谱表征(FT-IR、FT-Raman、NMR、UV)和量子化学计算,以了解这些分子的结构和行为。这项研究为在各个领域开发应用奠定了基础,包括材料科学和制药 (Karabacak et al., 2014)。

3. 合成和催化

对2,4-二氟苯硼酸等化合物的合成和催化应用的研究也很突出。这涉及探索合成复杂分子的方法,例如通过铃木偶联反应,并研究这些化合物的催化活性。这些发现对化学合成和工业应用具有重要意义 (Yuqiang, 2011)。

4. 环境修复

另一个研究领域是2,4-二氯苯氧乙酸在环境修复中的应用,特别是在植物修复项目中的应用。研究表明细菌内生菌可以增强植物修复除草剂污染基质的能力,减少作物中有毒除草剂残留 (Germaine et al., 2006)。

安全和危害

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,4-Dichloro-3,5-difluorophenylboronic acid . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their chemical stability and reactivity .

Result of Action

The primary result of the action of 2,4-Dichloro-3,5-difluorophenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The efficacy and stability of 2,4-Dichloro-3,5-difluorophenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The reaction conditions must be carefully controlled to ensure the successful execution of Suzuki-Miyaura cross-coupling reactions .

生化分析

Biochemical Properties

They can form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2,4-Dichloro-3,5-difluorophenylboronic acid vary with different dosages in animal models .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

(2,4-dichloro-3,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLABFGHQQFZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)

![1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate](/img/structure/B2424231.png)

![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424235.png)

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2424242.png)

![2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B2424243.png)

![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

![N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2424249.png)